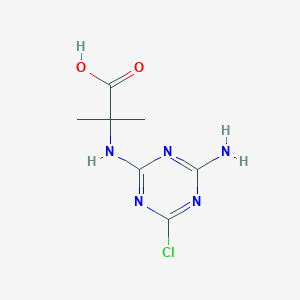

N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-méthylalanine

Vue d'ensemble

Description

The compound is a derivative of 1,3,5-triazine, which is a class of organic compounds that have been investigated for their biologically active properties . These compounds exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities, among other beneficial properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-chloro-6 (phenylamino)-1,3,5-triazin-2-yl)amino-4- (2,4 dichlorophenyl)thiazol-5-yl-diazenyl)phenyl was synthesized by the condensation of cyanuric chloride with aniline .Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by various spectroscopic techniques, including IR, NMR, and mass spectrometry . The experimentally obtained spectroscopic data was compared with theoretical calculated results achieved using high-level density functional theory (DFT) method .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve the replacement of chloride ions in cyanuric chloride .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were evaluated at DFT/B3LYP/6-31 + (d) level of theory . Hyper-conjugative interaction persisting within the molecules, which accounts for the bio-activity of the compound, was evaluated from natural bond orbital (NBO) analysis .Applications De Recherche Scientifique

Développement d'agents anticancéreux

Des études récentes ont exploré le potentiel des dérivés de la triazine en tant qu'agents anticancéreux. L'incorporation d'un cycle triazine dans les structures moléculaires a montré une promesse dans la conception de nouveaux composés ayant une activité antitumorale . Ces composés ont été évalués pour leur activité cytotoxique contre diverses lignées de cellules tumorales, telles que les cellules HCT-116 (cancer du côlon), MCF-7 (cancer du sein) et HeLa (cancer du col de l'utérus). Les études de relation structure-activité (SAR) suggèrent que certains substituants sur le cycle triazine améliorent considérablement l'activité cytotoxique, offrant une voie pour le développement de nouveaux médicaments anticancéreux.

Applications antimicrobiennes

La structure de base de la triazine a été utilisée dans la synthèse de composés ayant des propriétés antimicrobiennes. La recherche indique que les dérivés de la 1,3,5-triazine présentent une activité contre les souches bactériennes multirésistantes . Cela ouvre des possibilités pour que le composé soit utilisé dans la création de nouveaux antibiotiques ou antiseptiques, répondant ainsi à la préoccupation croissante de la résistance aux antibiotiques.

Études de docking moléculaire

Des études de docking moléculaire ont été menées pour comprendre l'interaction des dérivés de la triazine avec des cibles biologiques. Par exemple, le mode de liaison des composés actifs dans le site actif de la protéine MDM2, impliquée dans la pathogenèse du cancer, a été évalué . De telles études sont cruciales pour la conception et le développement de médicaments, fournissant des informations sur les bases moléculaires de l'efficacité des composés.

Modélisation de la relation quantitative structure-activité (QSAR)

La modélisation QSAR est une méthode utilisée pour prédire l'activité de nouveaux composés en fonction de leur structure chimique. Les dérivés de la triazine ont fait l'objet d'études QSAR pour établir des modèles prédictifs de leur activité cytotoxique . Ces modèles sont des outils précieux pour les chercheurs afin de prévoir l'activité biologique de nouveaux composés avant la synthèse, ce qui permet de gagner du temps et des ressources dans le développement de médicaments.

Analyse du cycle cellulaire

L'impact des dérivés de la triazine sur le cycle cellulaire a été étudié pour comprendre leur mécanisme d'action en tant qu'agents anticancéreux potentiels. Des études ont montré que ces composés peuvent induire un arrêt du cycle cellulaire dans les phases G0/G1 et G2/M de manière indépendante de p53 . Ceci est important pour la thérapie anticancéreuse car il offre une approche différente pour cibler les cellules cancéreuses, ce qui peut être efficace même dans les cancers mutés par p53.

Induction de l'apoptose

L'apoptose, ou mort cellulaire programmée, est un mécanisme clé par lequel les médicaments anticancéreux éliminent les cellules cancéreuses. La recherche a indiqué que certains dérivés de la triazine peuvent induire l'apoptose dans les lignées de cellules tumorales . Comprendre et améliorer ce processus pourrait conduire à des traitements anticancéreux plus efficaces.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as other 1,3,5-triazine derivatives, have been found to exhibit antitumor and antimicrobial properties, suggesting potential targets within these biological systems.

Mode of Action

For instance, some triazine derivatives have been found to induce cell cycle arrest in a p53-independent manner , suggesting that they may interact with cellular machinery involved in cell cycle regulation.

Result of Action

Similar compounds have been found to exhibit cytotoxic activity toward tumor cell lines , suggesting that this compound could have similar effects.

Analyse Biochimique

Biochemical Properties

N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism . The compound’s interaction with proteins often involves binding to specific active sites, leading to inhibition or activation of the protein’s function . Additionally, N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine can form complexes with metal ions, which may further influence its biochemical activity .

Cellular Effects

N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspase pathways . Additionally, it can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases .

Molecular Mechanism

The molecular mechanism of action of N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, van der Waals forces, and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the target enzyme . Furthermore, N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions but may degrade under others, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of metabolic pathways and prolonged cell cycle arrest .

Dosage Effects in Animal Models

The effects of N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where the compound’s efficacy plateaus or decreases beyond a certain dosage .

Metabolic Pathways

N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation and elimination . The compound can also affect metabolic flux by altering the levels of key metabolites in pathways such as glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes via transporter proteins, influencing its intracellular concentration and localization . Additionally, binding to plasma proteins can affect its distribution and bioavailability in different tissues .

Subcellular Localization

N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to accumulate in the mitochondria, where it can exert its effects on mitochondrial function and induce apoptosis .

Propriétés

IUPAC Name |

2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN5O2/c1-7(2,3(14)15)13-6-11-4(8)10-5(9)12-6/h1-2H3,(H,14,15)(H3,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVSIGWGHYIRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90783416 | |

| Record name | N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90783416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36749-35-6 | |

| Record name | N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90783416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

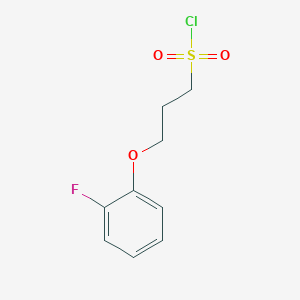

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

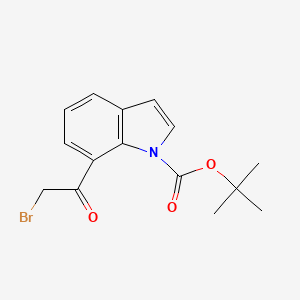

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

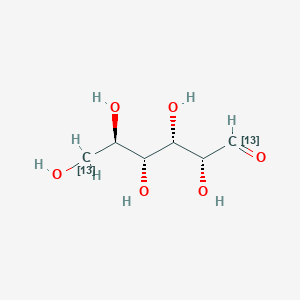

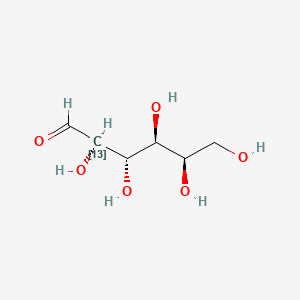

![D-[1,2,3-13C3]Glucose](/img/structure/B1443872.png)

![2-[(3-chlorophenyl)amino]-N-(4-pyridinylmethyl)-4-(trifluoromethyl)-5-Pyrimidinecarboxamide hydrochloride](/img/structure/B1443875.png)